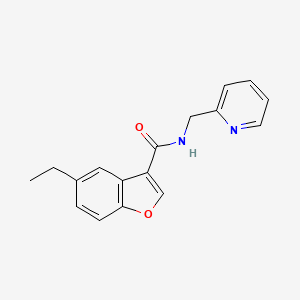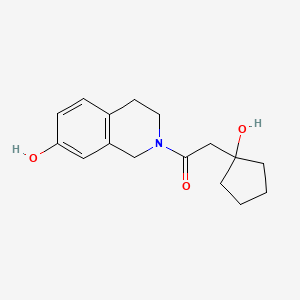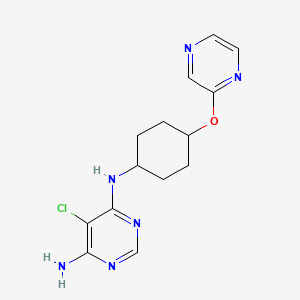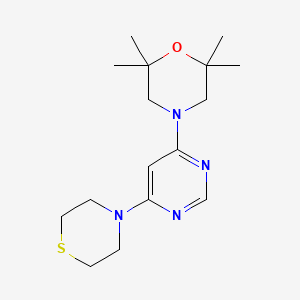
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide, also known as PNU-282987, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide acts as a selective agonist for α7 nAChRs, which are widely distributed in the central nervous system (CNS). It binds to the receptor and induces its activation, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and reduce inflammation in the CNS.
Biochemical and Physiological Effects:
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. It also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Moreover, it has been found to have antioxidant properties, which can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which makes it useful for studying the role of this receptor in various neurological disorders. It has also been shown to be stable and soluble in water, which makes it easy to handle in lab experiments. However, it has some limitations, such as its relatively short half-life and the need for high concentrations to induce its effects.
Future Directions
There are several future directions for the research on 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on the gut-brain axis, which has been implicated in various neurological disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more potent and selective agonists for α7 nAChRs.
Conclusion:
In conclusion, 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for α7 nAChRs and has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Although it has some limitations, it has several advantages for lab experiments and has promising future directions for research.
Synthesis Methods
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-pyridinemethanol with 5-ethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent coupling with 2-(dimethylamino) ethyl chloride hydrochloride. The final product is obtained after purification through crystallization and recrystallization.
Scientific Research Applications
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Moreover, it has been found to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-6-7-16-14(9-12)15(11-21-16)17(20)19-10-13-5-3-4-8-18-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMOXUGNRPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)
